molecular formula C11H10N2 B1589306 4-Methyl-2,2'-bipyridine CAS No. 56100-19-7

4-Methyl-2,2'-bipyridine

Cat. No.: B1589306
CAS No.: 56100-19-7
M. Wt: 170.21 g/mol
InChI Key: OHSRAWAUPZWNKY-UHFFFAOYSA-N
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Description

4-Methyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family, characterized by two pyridine rings connected at the 2-position, with a methyl group attached to the 4-position of one of the pyridine rings. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals. Its unique structure allows it to participate in a wide range of chemical reactions and applications.

Mechanism of Action

Target of Action

4-Methyl-2,2’-bipyridine is a member of the class of bipyridines . It primarily targets metal ions, acting as a chelating ligand . The compound forms a 5-membered chelate ring with metal ions , which plays a crucial role in its mechanism of action.

Mode of Action

The mode of action of 4-Methyl-2,2’-bipyridine involves its interaction with metal ions. The compound binds to these ions, forming a chelate ring . This binding process results in the formation of a stable complex between 4-Methyl-2,2’-bipyridine and the metal ion .

Biochemical Pathways

The biochemical pathways affected by 4-Methyl-2,2’-bipyridine are primarily related to its role as a ligand. The formation of the chelate ring can influence various biochemical processes, particularly those involving metal ions . The downstream effects of these interactions can vary depending on the specific metal ion involved and the biological context.

Pharmacokinetics

The compound’s ability to form stable complexes with metal ions may influence its bioavailability .

Result of Action

The molecular and cellular effects of 4-Methyl-2,2’-bipyridine’s action are largely dependent on the specific metal ion it interacts with. By forming a stable complex, 4-Methyl-2,2’-bipyridine can influence the behavior of the metal ion, potentially affecting various cellular processes .

Action Environment

The action, efficacy, and stability of 4-Methyl-2,2’-bipyridine can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions can impact the compound’s ability to form chelate rings . Additionally, factors such as pH and temperature may also affect the stability of the formed complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2,2’-bipyridine can be synthesized through several methods, including:

    Negishi Coupling: This method involves the coupling of pyridyl zinc halides with halogen-substituted pyridines.

    Stille Coupling: This method uses organotin compounds as coupling partners and is carried out in the presence of a palladium catalyst.

    Suzuki Coupling: This method employs boronic acids or esters as coupling partners and is catalyzed by palladium.

Industrial Production Methods: Industrial production of 4-Methyl-2,2’-bipyridine typically involves large-scale coupling reactions using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

4-Methyl-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert 4-Methyl-2,2’-bipyridine to its corresponding dihydro derivatives.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of 4-Methyl-2,2’-bipyridine.

    Reduction: Dihydro derivatives of 4-Methyl-2,2’-bipyridine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-2,2’-bipyridine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2,2’-Bipyridine
  • 4,4’-Bipyridine
  • 2,3’-Bipyridine
  • 3,4’-Bipyridine

Properties

IUPAC Name

4-methyl-2-pyridin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-5-7-13-11(8-9)10-4-2-3-6-12-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSRAWAUPZWNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452061
Record name 4-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56100-19-7
Record name 4-METHYL-2,2'-BIPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methyl-2,2'-bipyridine; 6-tert-butylisoquinoline;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methyl-2,2'-bipyridine?

A1: The molecular formula of this compound is C11H10N2. Its molecular weight is 170.21 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research focuses on the metal complexes incorporating this compound, spectroscopic data for the free ligand can be found in various databases. 1H NMR and 13C NMR data are commonly reported for structural confirmation.

Q3: How does this compound interact with metal ions?

A4: this compound acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. This forms a stable five-membered chelate ring. [, , , ]

Q4: What is the significance of the methyl group in this compound?

A5: The methyl group in the 4-position of the bipyridine ring primarily influences the electronic properties of the ligand and its metal complexes. It can impact the complex's absorption and emission spectra, redox potentials, and overall stability. [, , ]

Q5: What types of metal complexes utilize this compound as a ligand?

A6: this compound is widely used in the synthesis of various metal complexes, particularly those with ruthenium(II), osmium(II), iron(II), cobalt(II), and copper(II). [, , , , , , , , , , , , , , , , , , , , , , , ]

Q6: What are the potential applications of this compound metal complexes?

A6: Metal complexes incorporating this compound have shown promise in diverse applications including:

  • Dye-sensitized solar cells (DSSCs): Ruthenium(II) polypyridyl complexes, often containing this compound or its derivatives, are used as photosensitizers in DSSCs due to their favorable photophysical and electrochemical properties. [, , , ]
  • Photocatalysis: Certain ruthenium(II) complexes have been investigated for their ability to catalyze photochemical reactions, such as water oxidation and CO2 reduction. [, ]
  • Sensors: The luminescent properties of some ruthenium(II) and iridium(III) complexes can be modulated upon binding to specific analytes, making them useful as sensors for ions like Cu2+ and CN-. [, ]
  • Bioimaging: Luminescent iridium(III) complexes with this compound derivatives have been explored for bioimaging applications due to their long emission lifetimes and large Stokes shifts. [, , ]
  • DNA binding and cleavage: Rhodium(III) intercalators conjugated with this compound derivatives have been investigated for their ability to bind and cleave DNA. [, ]
  • Catalytic polymers: Polymers incorporating this compound metal complexes have been investigated for their catalytic and electrocatalytic properties. [, , ]

Q7: Has computational chemistry been applied to study this compound and its complexes?

A8: Yes, computational studies using density functional theory (DFT) have been employed to model the electronic structure, spectroscopic properties, and binding modes of this compound metal complexes. [, ]

Q8: How do structural modifications of this compound influence the properties of its metal complexes?

A9: Introducing electron-donating or electron-withdrawing groups on the bipyridine ring, altering the alkyl chain length at the 4'-position, or modifying the substituent on the nitrogen atom can significantly affect the complex's electrochemical and photophysical properties. [, , , , ]

Q9: How is the stability of this compound metal complexes affected by different conditions?

A10: The stability of these complexes can be influenced by factors such as pH, solvent, temperature, and light exposure. Research has focused on understanding these effects and developing strategies to enhance stability. [, , ]

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